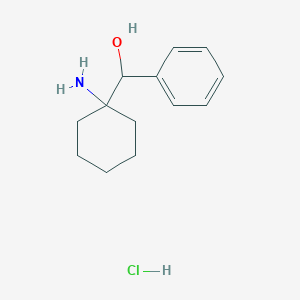

(1-Aminocyclohexyl)-phenylmethanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Aminocyclohexyl)-phenylmethanol;hydrochloride, also known as PCP, is a dissociative anesthetic drug that was first synthesized in the 1950s. PCP has been used for both medicinal and recreational purposes, but its use has been limited due to its potential for abuse and harmful side effects. Despite this, PCP has been the subject of extensive scientific research, and its unique properties have led to a better understanding of the brain and its functions.

Mécanisme D'action

Target of Action

The primary target of (1-Aminocyclohexyl)-phenylmethanol hydrochloride is penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, making them a common target for antibiotics .

Mode of Action

The compound’s mode of action involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases . This stability allows it to resist enzymatic degradation and maintain its antibacterial activity .

Biochemical Pathways

This disruption can lead to cell lysis and death .

Pharmacokinetics

It is known that the compound is moderately absorbed

Result of Action

The primary result of the compound’s action is the inhibition of bacterial cell wall synthesis . This leads to cell lysis and death, effectively combating bacterial infections .

Action Environment

The action, efficacy, and stability of (1-Aminocyclohexyl)-phenylmethanol hydrochloride can be influenced by various environmental factors. For instance, the compound is stable at room temperature . .

Avantages Et Limitations Des Expériences En Laboratoire

(1-Aminocyclohexyl)-phenylmethanol;hydrochloride has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, which makes it useful for studying the role of this receptor in various neurological disorders. However, (1-Aminocyclohexyl)-phenylmethanol;hydrochloride also has several limitations. It is highly toxic and can cause serious side effects, which limits its use in animal and human studies. Additionally, (1-Aminocyclohexyl)-phenylmethanol;hydrochloride has a high potential for abuse, which makes it difficult to control in laboratory settings.

Orientations Futures

Despite the limitations of (1-Aminocyclohexyl)-phenylmethanol;hydrochloride, it remains an important tool for scientific research. Future studies may focus on developing safer and more effective NMDA receptor antagonists, as well as investigating the potential therapeutic uses of (1-Aminocyclohexyl)-phenylmethanol;hydrochloride for certain neurological disorders. Additionally, research may explore the role of (1-Aminocyclohexyl)-phenylmethanol;hydrochloride in the development of psychiatric disorders and the potential for interventions to prevent or treat these conditions.

Méthodes De Synthèse

The synthesis of (1-Aminocyclohexyl)-phenylmethanol;hydrochloride involves the reaction of cyclohexanone with phenylmagnesium bromide, followed by the addition of hydroxylamine hydrochloride and reduction with sodium borohydride. This method yields a white crystalline powder that is soluble in water and ethanol.

Applications De Recherche Scientifique

(1-Aminocyclohexyl)-phenylmethanol;hydrochloride has been extensively studied for its effects on the brain and nervous system. It has been used as a research tool to study the mechanisms of action of other drugs and to better understand the brain's functions. (1-Aminocyclohexyl)-phenylmethanol;hydrochloride has also been used to study the effects of anesthesia and its potential use as a therapeutic agent for certain neurological disorders.

Propriétés

IUPAC Name |

(1-aminocyclohexyl)-phenylmethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c14-13(9-5-2-6-10-13)12(15)11-7-3-1-4-8-11;/h1,3-4,7-8,12,15H,2,5-6,9-10,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVXNCATJKSTAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(C2=CC=CC=C2)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

854885-41-9 |

Source

|

| Record name | (1-aminocyclohexyl)(phenyl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dimethylphenyl)-3-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyrazin-2-one](/img/structure/B2899583.png)

![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonamide](/img/structure/B2899585.png)

![2-{imidazo[1,2-b]pyridazin-6-yloxy}-N,N-dimethylcyclopentan-1-amine](/img/structure/B2899589.png)

![5-(4-methylbenzyl)-6a,7,8,9-tetrahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B2899590.png)

![4-[(2,3-Dichlorophenyl)carbonyl]morpholine](/img/structure/B2899595.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![2,5-dichloro-N-[2-methyl-4-(morpholin-4-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2899602.png)